3-Hydroxydodecanoic acid
Overview
Description
3-Hydroxylauric acid, also known as 3-hydroxydodecanoic acid, is an organic compound with the chemical formula C12H24O3. It is a medium-chain fatty acid with a hydroxyl functional group located at the third carbon atom. This compound is typically a colorless to pale yellow solid that is slightly soluble in water . It is found naturally in certain bacteria and marine sponges .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxydodecanoic acid is Peroxisomal acyl-coenzyme A oxidase 1 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation pathway where it catalyzes the first step of the process .
Mode of Action
It is known to be involved in the biosynthesis of diffusible signal factors involved in quorum sensing . Quorum sensing is a system of stimulus and response correlated to population density, which many bacteria use for coordination of gene expression according to the density of their local population .
Biochemical Pathways
This compound is involved in the Fatty Acid Biosynthesis Metabolic Pathway . It is also a monomer in the construction of polyhydroxyalkanoates , a type of polyesters produced in nature by numerous microorganisms . In addition, it has been found to be associated with fatty acid metabolic disorders .
Pharmacokinetics
It is known that the compound is a small molecule, which typically allows for good bioavailability .
Result of Action
It has been used to study the roles of β-hydroxy fatty acids in chronic inflammation and insulin resistance . It is also known to be a microbial metabolite .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study involving the microbial production of this compound, the yield was significantly influenced by the presence of a Brønsted acidic additive . Additionally, the compound’s action can be influenced by the presence of other compounds in the environment, such as other fatty acids .
Biochemical Analysis
Biochemical Properties
3-Hydroxydodecanoic acid is involved in the construction of polyhydroxyalkanoates . It is used to study the roles of β-hydroxy fatty acids in chronic inflammation and insulin resistance . It is also involved in the biosynthesis of diffusible signal factors involved in quorum sensing .
Cellular Effects
It is known that deficiency of medium-chain acyl-CoA dehydrogenase, which is involved in the metabolism of medium-chain fatty acids like this compound, is characterized by an intolerance to prolonged fasting, recurrent episodes of hypoglycemic coma with medium-chain dicarboxylic aciduria, impaired ketogenesis, and low plasma and tissue carnitine levels .
Molecular Mechanism
It is known that it is a substrate for enzymes involved in fatty acid metabolism . It is also known to be involved in the construction of polyhydroxyalkanoates .
Temporal Effects in Laboratory Settings
It is known that it is a medium-chain fatty acid and is likely to have similar stability and degradation properties to other medium-chain fatty acids .
Dosage Effects in Animal Models
It is known that medium-chain fatty acids like this compound are associated with fatty acid metabolic disorders .
Metabolic Pathways
This compound is involved in the fatty acid metabolism pathway . It is a substrate for enzymes involved in this pathway, including medium-chain acyl-CoA dehydrogenase .
Transport and Distribution
As a medium-chain fatty acid, it is likely to be transported and distributed in a similar manner to other medium-chain fatty acids .
Subcellular Localization
As a medium-chain fatty acid, it is likely to be localized in a similar manner to other medium-chain fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxylauric acid can be synthesized through the oxidation of lauric acid. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) . The reaction typically involves the following steps:
- Dissolving lauric acid in a suitable solvent such as ethanol.
- Adding the oxidizing agent to the solution.
- Maintaining the reaction mixture at a controlled temperature and pH to facilitate the oxidation process.
- Isolating and purifying the resulting 3-hydroxylauric acid through crystallization or other purification techniques.
Industrial Production Methods: Industrial production of 3-hydroxylauric acid may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxylauric acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert 3-hydroxylauric acid into other oxidized derivatives.
Reduction: Reduction reactions can remove the hydroxyl group, converting it back to lauric acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Oxidized derivatives such as 3-oxododecanoic acid.
Reduction: Lauric acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxylauric acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.
Industry: Utilized as a surfactant, detergent, lubricant, and emulsifier due to its amphiphilic nature.
Comparison with Similar Compounds
Lauric Acid: A medium-chain fatty acid without the hydroxyl group.
3-Hydroxybutyric Acid: A short-chain hydroxy fatty acid with similar functional groups.
3-Hydroxydecanoic Acid: A medium-chain hydroxy fatty acid with a shorter carbon chain.
Uniqueness: 3-Hydroxylauric acid is unique due to its specific chain length and the position of the hydroxyl group. This combination of features influences its physical properties, reactivity, and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-hydroxydodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMKTPAZLSKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862773 | |
Record name | 3-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-13-2 | |
Record name | (±)-3-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxydodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1883-13-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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